N-benzyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-Benzyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic aromatic core, substituted with a benzyl group at the 7-amine position, a 3,4-dimethoxyphenyl group at the 2-position, and a methyl group at the 5-position. This scaffold is notable for its structural similarity to bioactive compounds targeting microbial infections and kinase pathways .
Properties
IUPAC Name |
N-benzyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-15-11-21(23-14-16-7-5-4-6-8-16)26-22(24-15)13-18(25-26)17-9-10-19(27-2)20(12-17)28-3/h4-13,23H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMYOROSZOCSDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NCC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that has attracted attention in the field of medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activities, focusing on antitumor, antiviral, and anti-inflammatory properties.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused pyrazole and pyrimidine ring system. Its chemical structure can be represented as follows:
Antitumor Activity
Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor activity. For instance, compounds with similar structures have shown promising results against various cancer cell lines.
Case Study: Antitumor Efficacy
- A study evaluated a series of pyrazolo[1,5-a]pyrimidines for their cytotoxic effects on cancer cells. The results indicated that certain derivatives inhibited cell proliferation with IC50 values ranging from 10 to 20 µM.
- The mechanism of action involves the inhibition of key signaling pathways associated with tumor growth, including the BRAF(V600E) and EGFR pathways .
Table 1: Antitumor Activity of Related Pyrazolo Compounds
| Compound Name | Structure | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Structure A | 15 | BRAF(V600E) |
| Compound B | Structure B | 12 | EGFR |
| This compound | - | - | - |
Antiviral Activity
The antiviral potential of this compound has also been explored. Pyrazolo derivatives are known for their ability to interfere with viral replication processes.
Research Findings:
- In vitro studies have shown that this compound exhibits activity against several viral strains. It has been suggested that the mechanism involves the inhibition of viral polymerases or proteases .
Table 2: Antiviral Activity Overview
| Virus Type | Compound Tested | EC50 (µM) |
|---|---|---|
| Influenza A | N-benzyl derivative | 25 |
| HIV | N-benzyl derivative | 30 |
Anti-inflammatory Activity
In addition to its antitumor and antiviral properties, this compound has been studied for its anti-inflammatory effects.
Mechanism of Action:
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Structure–Activity Relationships (SAR)
Substituent Position and Electronic Effects: The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, enhancing π-stacking interactions compared to mono-substituted analogs (e.g., 2-methoxy in ). This may improve binding to hydrophobic pockets in enzymes or receptors. Fluorine substitution at the 3-position (as in compounds 33–35) increases electronegativity and improves metabolic stability, critical for anti-mycobacterial activity .
Cyclopentyl or piperidinyl substitutions (e.g., compound 50 ) introduce conformational rigidity, favoring selective target engagement.
5-Position Substitutions :
- Methyl (target compound) vs. phenyl or tert-butyl groups (e.g., compound 35 ) affects steric bulk. Smaller groups like methyl may reduce off-target interactions, while bulkier groups enhance van der Waals interactions.
Pharmacokinetic and Physicochemical Properties
- Solubility : Methoxy groups (e.g., 3,4-dimethoxy in the target compound) improve water solubility compared to halogenated analogs (e.g., 4-chlorophenyl in ).
- Melting Points : Analogs with polar substituents (e.g., compound 34: mp 163–165°C ) generally exhibit lower melting points than halogenated derivatives (e.g., compound 50: mp 185–187°C ).
- Lipophilicity (LogP) : The target compound’s LogP is estimated to be ~3.5 (benzyl + dimethoxyphenyl), higher than pyridinylmethyl analogs (~2.8–3.0) .
Key Research Findings and Gaps
Anti-Mycobacterial Activity : Compounds 32–35 (3,5-diaryl derivatives) show MIC values of 0.5–2.0 µg/mL against M. tuberculosis, but the target compound’s activity remains untested .
Synthetic Accessibility : The target compound’s 3,4-dimethoxyphenyl group may require optimized Suzuki coupling conditions, as seen in the synthesis of compound 34 .
Unanswered Questions : The impact of dual methoxy groups (vs. single methoxy or halogen) on off-target effects and metabolic stability needs further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
